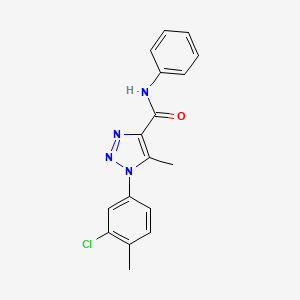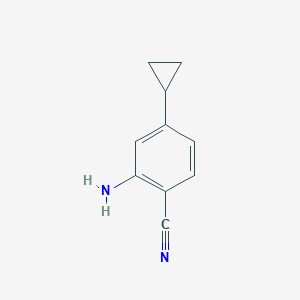![molecular formula C27H23N3O4 B2415248 N-(2,4-Dimethylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 892419-50-0](/img/structure/B2415248.png)
N-(2,4-Dimethylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Possible usage in the development of new materials or catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.
Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.
Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.
Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like PCC, KMnO4, or O2.
Reduction: : Using H2/Pd, NaBH4, or LiAlH4.
Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.
Major Products Formed
Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.
Wirkmechanismus
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuro derivatives: : Share similar aromatic properties.
Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.
Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.
Unique Features
What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.
That’s quite the rundown! Let me know if there are any details you’d like to dive into further.
Eigenschaften
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNOUCFTDBIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)

![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)


![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2415181.png)
![tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate](/img/structure/B2415183.png)


